4,6-Dichloro-5-pentylbenzene-1,3-diol
Description
Significance of Polyhalogenated Aromatic Diols in Synthetic Organic Chemistry
Polyhalogenated aromatic diols are a subclass of substituted benzene-1,3-diols that are of considerable importance in synthetic organic chemistry. The introduction of halogen atoms onto the aromatic ring significantly alters the electronic nature of the molecule, influencing its reactivity and providing handles for further chemical transformations. msu.edu Halogenated resorcinols, for instance, serve as precursors in the synthesis of a wide range of more complex molecules. acs.org
The presence of multiple halogen atoms can enhance the biological activity of certain compounds and is a common feature in many pharmaceuticals and agrochemicals. For example, chlorinated phenols have been investigated for their potential as priority pollutants and their removal, but their reactive nature also makes them valuable intermediates. nih.gov The controlled, regioselective halogenation of resorcinol (B1680541) derivatives is a key strategy for creating differentiated isomers that can be used to build complex molecular architectures. researchgate.net
Furthermore, polyhalogenated aromatic compounds are known for their persistence in the environment, which, while a concern, also speaks to their chemical stability. cdc.gov This stability can be advantageous in certain applications where robust chemical structures are required. The study of their synthesis and reactivity is therefore crucial for both accessing novel compounds and understanding their environmental impact.
Research Context for 4,6-Dichloro-5-pentylbenzene-1,3-diol: Bridging Structural Complexity and Reactivity
The 5-pentylbenzene-1,3-diol moiety is found in the naturally occurring compound olivetol (B132274), which is a well-known precursor in the synthesis of cannabinoids. wikipedia.org The alkyl chain at the 5-position influences the lipophilicity of the molecule and can play a role in its biological activity. The addition of two chlorine atoms at the 4- and 6-positions introduces both steric and electronic effects. These chlorine atoms are expected to be electron-withdrawing, which would decrease the electron density of the aromatic ring and influence its susceptibility to electrophilic attack. msu.edu
The synthesis of such a molecule would likely involve the chlorination of 5-pentylresorcinol. The chlorination of phenols and their derivatives is a well-established area of research, with various methods available to control the regioselectivity of the reaction. gfredlee.com The reactivity of this compound would be a balance between the activating effect of the two hydroxyl groups and the deactivating effect of the two chlorine atoms.
Current Knowledge Gaps in the Chemical Transformations of this compound
The primary knowledge gap concerning this compound is the lack of specific experimental data on its synthesis, physical properties, and chemical reactivity. While the behavior of simpler chlorinated phenols and 5-alkylresorcinols has been studied, the combined influence of the pentyl group and the two chlorine atoms on the benzene-1,3-diol core remains to be experimentally determined.
Future research in this area could focus on several key aspects:
Synthesis and Characterization: Developing an efficient and selective synthesis for this compound and fully characterizing its spectroscopic and physical properties would be the first crucial step.
Reactivity Studies: A systematic investigation of its reactivity in various chemical transformations, such as electrophilic aromatic substitution, oxidation, and reduction, would provide valuable insights into how the interplay of the different substituents governs its chemical behavior. nih.govdss.go.th
Derivatization and Application: Exploring the derivatization of the hydroxyl groups and the potential applications of the resulting compounds in areas such as medicinal chemistry or materials science could uncover novel functionalities.
Comparative Studies: A comparative study of the properties and reactivity of this compound with its non-chlorinated parent compound, 5-pentylresorcinol, and other halogenated analogues would provide a deeper understanding of structure-activity relationships within this class of compounds.
Addressing these knowledge gaps would not only contribute to the fundamental understanding of substituted benzene-1,3-diol chemistry but also potentially lead to the discovery of new molecules with interesting and useful properties.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOMVHNDNWPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1Cl)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 5 Pentylbenzene 1,3 Diol and Its Precursors
Retrosynthetic Analysis of 4,6-Dichloro-5-pentylbenzene-1,3-diol
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. The process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions.
For this compound, the primary disconnections involve the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds. A logical retrosynthetic pathway is outlined below:
C-Cl Disconnection: The two chlorine atoms can be retrosynthetically removed, suggesting an electrophilic chlorination of a precursor molecule. This leads to 5-pentylbenzene-1,3-diol, also known as olivetol (B132274), a key intermediate. The forward reaction would be the dichlorination of olivetol.
C-C Disconnection (Pentyl Group): The pentyl group can be disconnected from the aromatic ring. This disconnection points to a precursor such as a 3,5-dihydroxybenzoyl derivative that can be elaborated to introduce the five-carbon chain. This could be achieved through reactions like a Grignard reaction with a suitable aldehyde followed by reduction, or a Friedel-Crafts acylation followed by reduction.
This analysis suggests that a plausible synthetic route would involve the initial synthesis of the 5-pentylbenzene-1,3-diol (olivetol) scaffold, followed by a regioselective dichlorination to yield the final target molecule.
Synthesis of Pentylbenzene-1,3-diol Scaffolds: Strategies and Challenges
Several synthetic routes to olivetol have been reported, often starting from readily available resorcinol (B1680541) derivatives.
From 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid): A practical synthesis starts with the commercially available α-resorcylic acid. oup.com The hydroxyl groups are first protected, for instance, as benzyl (B1604629) ethers. The carboxylic acid group is then reduced to an alcohol, which is subsequently oxidized to an aldehyde. A Grignard reaction with butylmagnesium bromide on this aldehyde, followed by dehydration and hydrogenation, yields the protected olivetol, which can then be deprotected. oup.com
From 3,5-Dimethoxybenzoic Acid: This approach involves the conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzyl bromide. cdnsciencepub.com A cross-coupling reaction with a suitable Grignard reagent can then be used to introduce the pentyl side chain. cdnsciencepub.com Subsequent demethylation of the resulting 3,5-dimethoxypentylbenzene yields olivetol.
Wittig Reaction Approach: A novel modification of the Wittig reaction has been described for the synthesis of long-chain 5-n-alkylresorcinols. nih.govbeilstein-journals.orgnih.gov This method can involve the microwave-promoted reaction of a semi-stabilized ylid with an appropriate aldehyde in an aqueous medium, offering a potentially more environmentally friendly route. nih.govbeilstein-journals.orgnih.gov
From α,β-Unsaturated Ketones: Another synthetic route involves the reaction of an α,β-unsaturated ketone with a malonate diester under basic conditions. The resulting intermediate undergoes a sequence of bromination, decarboxylation, and aromatization to yield the 5-alkylresorcinol.
| Starting Material | Key Reactions | Overall Yield | Reference |
| α-Resorcylic Acid | Benzylation, LAH reduction, Oxidation, Grignard reaction, Hydrogenation | 55% | oup.com |
| 3,5-Dimethoxybenzoic Acid | Hydride reduction, Bromination, Grignard cross-coupling, Demethylation | - | cdnsciencepub.com |
| 3,5-Dimethoxybenzaldehyde | Wittig reaction, Hydrogenation, Demethylation | Good | nih.govbeilstein-journals.orgnih.gov |
The primary regiochemical challenge in the synthesis of 5-pentylbenzene-1,3-diol lies in ensuring the introduction of the pentyl group at the C5 position of the resorcinol ring. Syntheses starting from 3,5-disubstituted precursors, such as 3,5-dihydroxybenzoic acid or 3,5-dimethoxybenzaldehyde, inherently control this regioselectivity, as the functional group that is transformed into the alkyl chain is already at the desired position.
When starting from resorcinol itself, direct alkylation is generally not regioselective and leads to a mixture of products. Therefore, methods that allow for the controlled introduction of a functional group at the 5-position, which can then be converted to the pentyl group, are preferred.
Regioselective Halogenation Approaches to Dichlorinated Resorcinol Derivatives
The final step in the proposed synthesis is the regioselective dichlorination of the 5-pentylbenzene-1,3-diol precursor at the 4- and 6-positions. This requires careful consideration of the directing effects of the substituents on the aromatic ring.
The hydroxyl groups of the resorcinol ring are powerful activating groups and are ortho, para-directors in electrophilic aromatic substitution reactions. byjus.comwikipedia.orglumenlearning.compressbooks.pub The pentyl group at the 5-position is also an activating, ortho, para-directing group. In 5-pentylresorcinol, the positions ortho and para to one hydroxyl group are C2, C4, and C6. Similarly, for the second hydroxyl group, these positions are C2, C4, and C6. The positions ortho to the pentyl group are C4 and C6.
Therefore, all three substituents (two hydroxyls and one pentyl group) direct incoming electrophiles to the 2, 4, and 6 positions. The C2 position is sterically hindered by the two adjacent hydroxyl groups. The C4 and C6 positions are electronically activated by all three groups and are sterically more accessible. Consequently, electrophilic chlorination of 5-pentylresorcinol is expected to occur preferentially at the 4 and 6 positions.
The reaction of phenols with chlorine, often using reagents like sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl), proceeds through an electrophilic attack on the aromatic ring to yield chlorinated products. nih.govacs.org For highly activated systems like resorcinols, the reaction can proceed rapidly. The reaction mechanism involves the formation of a positively charged intermediate known as an arenium ion, which is stabilized by resonance. byjus.com The subsequent loss of a proton restores the aromaticity and yields the chlorinated product. The use of specific catalysts can be employed to fine-tune the reactivity and regioselectivity of the chlorination. nih.gov
Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a halogenating agent.
In the context of resorcinol derivatives, the hydroxyl groups must first be protected with suitable DMGs. Common protecting groups that also function as DMGs include methoxymethyl (MOM) ethers or carbamates. researchgate.netuwindsor.ca Once protected, the resorcinol derivative can be treated with a strong base like n-butyllithium or sec-butyllithium (B1581126) to effect lithiation at the desired position. Quenching the resulting aryllithium with a chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), would introduce a chlorine atom with high regiocontrol.
Alternative Halogenation Protocols for this compound Synthesis
Traditional chlorination methods often employ elemental chlorine (Cl₂), which can be hazardous to handle. Consequently, alternative and milder halogenating agents have been developed for the synthesis of chlorinated aromatic compounds, including resorcinol derivatives. researchgate.net These alternative protocols offer improved safety, selectivity, and environmental compatibility.
For the synthesis of this compound from its precursor, 5-pentylbenzene-1,3-diol (olivetol), several alternative halogenating agents can be employed. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings like resorcinols. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724). The reactivity of NCS is generally milder than chlorine gas, which can help in controlling the extent of chlorination and minimizing side-product formation.
Another effective chlorinating agent is sulfuryl chloride (SO₂Cl₂). This reagent can provide controlled dichlorination of the activated olivetol ring. The reaction is often performed at low temperatures to manage its reactivity and improve selectivity for the desired 4,6-dichloro isomer.
The choice of solvent and catalyst can also be critical. Polar aprotic solvents are often preferred. While Lewis acid catalysts can be used to enhance chlorination, they may not be necessary for highly activated substrates like olivetol and could lead to over-halogenation or other side reactions. The development of greener halogenation strategies also includes methods that avoid the use of elemental halogens altogether. researchgate.net
A representative reaction scheme using an N-halo reagent is the bromination of 1,3-dimethoxy-5-pentylbenzene (B132288) with N-bromosuccinimide (NBS) in dichloromethane, which is performed at temperatures below 10 °C to control the reaction. nih.gov A similar approach using NCS would be a viable alternative for the synthesis of the target dichlorinated compound.
Table 1: Alternative Halogenating Agents for Olivetol
| Reagent | Typical Solvent | Key Advantages |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Dichloromethane, Acetonitrile | Milder, easier to handle, good selectivity |
Optimization of Reaction Parameters and Yields for this compound
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the stoichiometry of the chlorinating agent, reaction temperature, and reaction time.
For the dichlorination of 5-pentylbenzene-1,3-diol, slightly more than two equivalents of the chlorinating agent (e.g., NCS or SO₂Cl₂) are required to ensure complete conversion. Using a significant excess can lead to the formation of trichlorinated or other polychlorinated byproducts, complicating purification.
Temperature control is essential. Halogenation of activated phenols is typically exothermic. Initiating the reaction at a low temperature (e.g., 0-5 °C) and allowing it to warm gradually to room temperature can help control the reaction rate and prevent unwanted side reactions. nih.gov For instance, in the synthesis of related resorcinol derivatives, reactions are often stirred for several hours at room temperature to ensure completion. google.com
Reaction time must be monitored to determine the point of maximum conversion of the starting material without significant byproduct formation. Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. jmchemsci.comjmchemsci.com
The choice of solvent can also influence the reaction outcome. Solvents like dichloromethane or acetic acid are frequently used for halogenation reactions. nih.govjmchemsci.com The solvent should be inert to the reaction conditions and capable of dissolving the starting material.
Table 2: Optimization of Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Stoichiometry | 2.0 - 2.2 equivalents of chlorinating agent | Ensures complete dichlorination while minimizing over-halogenation. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes byproduct formation. |
| Reaction Time | 2 - 24 hours (TLC monitored) | Allows for complete conversion of starting material. nih.govgoogle.com |
| Solvent | Dichloromethane, Acetic Acid | Provides a suitable medium for the reaction, inert under conditions. nih.govjmchemsci.com |
Purity Assessment and Isolation Techniques for Synthetic Intermediates and Final Product
Following the synthesis, a systematic approach to isolation and purification is necessary to obtain this compound in high purity. The purity of the final product and any intermediates is typically assessed using chromatographic and spectroscopic techniques.
The initial workup procedure often involves quenching the reaction, for example, by adding a saturated sodium bicarbonate solution. nih.govgoogle.com The product is then extracted from the aqueous phase into an organic solvent such as dichloromethane or ethyl acetate (B1210297). nih.govgoogle.com The combined organic layers are washed with water and brine to remove residual reagents and salts, then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before the solvent is removed under reduced pressure. google.com
Thin-layer chromatography (TLC) is used for a preliminary assessment of purity and to identify suitable solvent systems for column chromatography. jmchemsci.comjmchemsci.com For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the precise purity of the compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the final product.
For purification, several techniques can be applied. Recrystallization is a common method for purifying solid organic compounds. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. jmchemsci.comjmchemsci.comgoogle.com A mixture of solvents, such as an aromatic hydrocarbon and a non-polar solvent, can be effective for the recrystallization of resorcinol derivatives. google.com If recrystallization is insufficient, column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials.
Table 3: Purification and Purity Analysis Techniques
| Technique | Purpose | Description |
|---|---|---|
| Extraction | Isolation | Separating the product from the reaction mixture into an organic solvent. google.com |
| Recrystallization | Purification | Purifying the crude solid product based on differences in solubility. jmchemsci.comgoogle.com |
| Column Chromatography | Purification | Separating compounds based on their differential adsorption to a stationary phase. |
| Thin-Layer Chromatography (TLC) | Purity Assessment & Monitoring | Rapidly checking reaction progress and product purity. jmchemsci.comjmchemsci.com |
| NMR Spectroscopy | Structure Elucidation | Confirming the chemical structure of the final product. researchgate.net |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-pentylbenzene-1,3-diol (olivetol) |
| N-Chlorosuccinimide (NCS) |
| Sulfuryl chloride (SO₂Cl₂) |
| Chlorine (Cl₂) |
| Dichloromethane |
| Acetonitrile |
| 1,3-dimethoxy-5-pentylbenzene |
| N-bromosuccinimide (NBS) |
| Acetic acid |
| Ethyl acetate |
| Sodium bicarbonate |
| Magnesium sulfate |
Reactivity and Transformational Chemistry of 4,6 Dichloro 5 Pentylbenzene 1,3 Diol
Reactivity of the Phenolic Hydroxyl Groups in 4,6-Dichloro-5-pentylbenzene-1,3-diol
The two hydroxyl groups on the benzene (B151609) ring are the primary sites of reactivity for many chemical transformations. As a resorcinol (B1680541) derivative, these groups are situated in a meta-relationship (positions 1 and 3), which influences their acidity, nucleophilicity, and susceptibility to oxidation. hmdb.cafoodb.ca
Esterification and Etherification Reactions: Scope and Limitations
The phenolic hydroxyl groups of this compound can readily undergo esterification and etherification, which are fundamental reactions for modifying phenolic compounds.
Esterification typically involves the reaction of the diol with carboxylic acids, acyl chlorides, or anhydrides. medcraveonline.com For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, would yield the corresponding di-ester. Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is also a viable method, often driven to completion by the removal of water. nih.gov A general scheme for the esterification of resorcinol with acetic anhydride (B1165640) has been documented, providing a basis for the expected reactivity of its substituted derivatives. google.com
Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl groups with a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether. Due to the presence of two hydroxyl groups, this reaction can produce mono- or di-ethers depending on the stoichiometry of the reagents.
Scope and Limitations: The scope of these reactions is broad, allowing for the introduction of a wide variety of ester and ether functional groups. medcraveonline.comorganic-chemistry.org However, the reactivity can be influenced by steric hindrance. The pentyl group at the C5 position and the chlorine atoms at the C4 and C6 positions are adjacent to the hydroxyl groups. While the meta-arrangement of the hydroxyls minimizes their electronic interference with each other, bulky acylating or alkylating agents may react more slowly due to steric congestion around the reactive sites. researchgate.net
Chelation and Coordination Chemistry with Metal Centers
The 1,3-diol arrangement of this compound makes it an effective bidentate chelating ligand for a variety of metal ions. Upon deprotonation, the two phenoxide groups can coordinate to a single metal center, forming a stable six-membered ring. This structural motif is well-known in coordination chemistry for its ability to form stable metal complexes.
The stability and geometry of the resulting coordination complex are dependent on the specific metal ion. The compound can coordinate with a range of transition metals and main group elements. For example, it is expected to form tetrahedral or square planar complexes with metals like Cu(II) or Ni(II) and octahedral complexes with metals such as Fe(III) or Co(III), where other ligands or solvent molecules would occupy the remaining coordination sites. The formation of such complexes is often visually indicated by a distinct color change. The specific properties of the resulting chelate will be influenced by the nature of the metal and the electronic effects of the chloro and pentyl substituents on the ligand.
| Metal Ion | Potential Complex Formula | Likely Coordination Geometry |
|---|---|---|
| Cu²⁺ | [Cu(L)(H₂O)₂] | Square Planar / Distorted Octahedral |
| Fe³⁺ | [Fe(L)Cl(H₂O)₂] | Octahedral |
| Ni²⁺ | [Ni(L)(H₂O)₂] | Square Planar / Octahedral |
| Zn²⁺ | [Zn(L)(H₂O)₂] | Tetrahedral |
| Al³⁺ | [Al(L)Cl(H₂O)₂] | Octahedral |
Oxidation and Reduction Pathways of the Hydroxyl Functionalities
The oxidation of benzenediols is highly dependent on the relative positions of the hydroxyl groups. While 1,2-diols (catechols) and 1,4-diols (hydroquinones) are readily oxidized to their corresponding quinones, 1,3-diols like resorcinol derivatives are significantly more resistant to oxidation. researchgate.net
Electrochemical studies on resorcinol have shown that its oxidation is an irreversible process that proceeds via the formation of radical intermediates. rsc.orgrsc.org These radicals can then couple to form dimerized or polymerized products, often leading to the fouling of electrode surfaces. rsc.org Chemical oxidation of this compound with strong oxidizing agents would likely follow a similar pathway, potentially leading to a complex mixture of polymeric products rather than a simple, well-defined oxidized molecule. The formation of a quinone-like structure is not a typical outcome for resorcinols. rsc.org
Conversely, the phenolic hydroxyl groups are generally resistant to chemical reduction. Catalytic hydrogenation or treatment with common reducing agents will not reduce the hydroxyl groups, leaving the aromatic diol structure intact.
Aromatic Ring Reactivity of this compound
The reactivity of the benzene ring itself is heavily influenced by the existing substituents. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing chloro groups dictates the ring's susceptibility to further substitution.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Positions
Aryl halides are typically unreactive towards nucleophiles, but substitution can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org The standard mechanism for this transformation is the addition-elimination (SNAr) pathway. libretexts.org This process involves two key steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov
Elimination: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a chloride ion).
The rate-determining step is typically the initial attack by the nucleophile and the formation of the Meisenheimer complex. libretexts.org Therefore, the reaction is favored when substituents are present that can stabilize the negative charge of this intermediate. libretexts.org
For SNAr to occur, the aromatic ring must be rendered sufficiently electron-poor. The activating or deactivating nature of a substituent in SNAr is the inverse of its effect in electrophilic aromatic substitution (EAS). masterorganicchemistry.com
Activating Groups: Strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) are potent activators for SNAr because they can delocalize the negative charge of the Meisenheimer complex through resonance. wikipedia.org This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group. libretexts.orglibretexts.org
Substituent Effects in this compound:
Hydroxyl (-OH) Groups: In their protonated form, hydroxyl groups are strongly activating for EAS due to their ability to donate electron density by resonance. masterorganicchemistry.comlibretexts.org This makes the ring electron-rich and thus deactivates it towards nucleophilic attack. However, the oxygen atom is also inductively electron-withdrawing, which slightly counteracts this effect. A recent strategy has shown that converting the phenol (B47542) to a phenoxyl radical can transform it into a powerful electron-withdrawing group, activating the ring for SNAr. osti.gov
Chloro (-Cl) Groups: Halogens are deactivating in EAS because their inductive withdrawal outweighs their resonance donation. libretexts.org In the context of SNAr, this inductive withdrawal helps to make the ring more electrophilic and thus susceptible to nucleophilic attack.
Pentyl (-C₅H₁₁) Group: As an alkyl group, the pentyl substituent is a weak electron-donating group and slightly deactivates the ring towards SNAr.
Given the substituent pattern, this compound is not a highly activated substrate for SNAr compared to compounds like dinitrochlorobenzene. The electron-donating character of the hydroxyl groups generally disfavors the reaction. However, the combined inductive effects of the two chlorine atoms and two oxygen atoms do reduce the electron density of the ring, meaning that substitution could potentially be forced under harsh reaction conditions with very strong nucleophiles.
Leaving Group Ability: The ability of the substituent to depart from the Meisenheimer complex is also crucial. For SNAr reactions, the typical halide leaving group trend observed in SN2 reactions (I > Br > Cl > F) is inverted. The order is often F > Cl ≈ Br > I. nih.govacs.org This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine strongly withdraws electron density from the ring, making the ipso-carbon more electrophilic and accelerating the initial attack. libretexts.org Chlorine is a competent leaving group for SNAr reactions, making the chlorinated positions on this compound viable sites for substitution, provided the ring can be sufficiently activated.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr Rate |
|---|---|---|---|---|
| -OH | 1, 3 | Electron-withdrawing | Strongly electron-donating | Deactivating |
| -Cl | 4, 6 | Strongly electron-withdrawing | Weakly electron-donating | Activating (and Leaving Group) |
| -C₅H₁₁ | 5 | Weakly electron-donating | N/A | Weakly Deactivating |
Investigation of Reaction Mechanisms and Transition States
Detailed experimental and computational studies investigating the specific reaction mechanisms and transition states for transformations involving this compound are not extensively covered in the currently available literature. The analysis of reaction pathways for similar substituted aromatic compounds often involves complex computational chemistry to model the energy profiles of intermediates and transition states. For instance, studies on related compounds like substituted N-aminopyrrole systems have utilized computational analysis to determine reaction free energies and the energies of activation for Diels-Alder reactions, revealing that steric effects can influence kinetic outcomes. nih.gov A similar approach would be necessary to elucidate the precise mechanistic details for reactions involving this compound.
Potential for Electrophilic Aromatic Substitution: Influence of Substituents
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its five substituents on the benzene ring. The hydroxyl (-OH), chloro (-Cl), and pentyl (-C5H11) groups each influence the rate and regioselectivity of the reaction.
The two hydroxyl groups are powerful activating groups due to their ability to donate electron density to the aromatic ring through a strong +R (resonance) effect. This effect significantly outweighs their -I (inductive) electron-withdrawing effect, making the ring much more nucleophilic and thus more reactive towards electrophiles. The chloro atoms are deactivating groups. While they exhibit a +R effect, their strong -I effect dominates, withdrawing electron density from the ring and slowing the reaction rate compared to benzene. The pentyl group is a weak activating group, donating electron density primarily through a +I effect.
The directing influence of these groups is also critical. Both the hydroxyl and pentyl groups are ortho, para-directors, while the chloro groups are also ortho, para-directors despite being deactivators. In this compound, the only available position for substitution is C2. The directing effects of the substituents are summarized in the table below.
| Substituent | Type | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Reactivity | Directing Influence |
| Hydroxyl (-OH) | Activating | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para |
| Chloro (-Cl) | Deactivating | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |
| Pentyl (-C₅H₁₁) | Activating | +I (Donating) | N/A | Weakly Activating | ortho, para |
The powerful activating and directing influence of the two hydroxyl groups overwhelmingly favors electrophilic attack at the C2 position, which is ortho to both hydroxyl groups and para to one of them.
Hydrogenation and Dehalogenation Studies
Specific studies on the hydrogenation and dehalogenation of this compound are not detailed in the available literature. However, research on structurally related compounds, such as 2-chloro-4,6-dinitroresorcinol, provides insight into potential reaction pathways. Catalytic hydrogenation is a common method for both reducing functional groups and achieving hydrodechlorination (HDC).
In studies of chlorinated dinitroresorcinol, palladium supported on carbon (Pd/C) has been shown to be an effective catalyst for hydrogenation and dechlorination. researchgate.net The efficiency of the reaction can be highly dependent on the solvent system, with aqueous solutions of alkanols or acetic acid favoring the HDC process. researchgate.net Applying these principles, this compound could potentially undergo selective dehalogenation to yield 5-pentylbenzene-1,3-diol or other partially dehalogenated products under catalytic hydrogenation conditions.
The table below outlines hypothetical reaction conditions for the dehalogenation of this compound, based on analogous reactions.
| Catalyst | Reagent | Solvent | Potential Product(s) |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol/Water | 5-pentylbenzene-1,3-diol |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Acetic Acid/Water | 5-pentylbenzene-1,3-diol |
| Nickel-Cobalt Nanoalloy | H₂ (gas) | Aqueous solution | 5-pentylbenzene-1,3-diol |
Role of the Pentyl Side Chain in Steric and Electronic Influences on Reactivity
The pentyl side chain at the C5 position exerts both steric and electronic effects that modulate the reactivity of the molecule.
Electronic Influence : As an alkyl group, the pentyl chain is electron-donating through an inductive (+I) effect. This effect slightly increases the electron density of the aromatic ring, contributing to its activation towards electrophilic attack. This complements the strong activating effect of the hydroxyl groups.
Steric Influence : Steric effects arise from the spatial arrangement of atoms, and steric hindrance can impact reaction rates and mechanisms by impeding the approach of reactants. The pentyl group is a relatively bulky substituent. While the primary site of electrophilic reactivity (C2) is not directly adjacent to the pentyl group, its presence could sterically hinder the approach of very large electrophiles. This steric crowding could potentially lower the rate of reaction compared to a similar molecule with a smaller alkyl group (e.g., methyl). Furthermore, the flexibility of the pentyl chain may allow it to adopt conformations that could influence the solvation shell around the molecule, indirectly affecting its reactivity in solution.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. researchgate.net Phenolic compounds, particularly electron-rich systems like resorcinols, can serve as key components in various MCRs.
While no specific MCRs involving this compound as a reactant have been documented, its structure suggests potential applications. The resorcinol moiety, with its high nucleophilicity at the C2 position, could participate as the nucleophilic component in reactions such as the Povarov reaction (for synthesis of tetrahydroquinolines) or Mannich-type reactions. The two hydroxyl groups also offer sites for derivatization, potentially allowing the molecule to be incorporated into MCRs that build complex heterocyclic scaffolds. For example, 1,3-dicarbonyl derivatives are widely used in MCRs to synthesize diverse heterocyclic systems. researchgate.net The diol functionality could be transformed to participate in reactions like the zinc-mediated conversion of 1,3-diols to cyclopropanes, although this has been demonstrated on non-aromatic systems. nih.gov The development of novel MCRs often relies on the unique reactivity of highly substituted building blocks to generate molecular diversity. rsc.org
Advanced Spectroscopic and Mechanistic Characterization for 4,6 Dichloro 5 Pentylbenzene 1,3 Diol Transformations
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the real-time monitoring of chemical reactions involving 4,6-Dichloro-5-pentylbenzene-1,3-diol and for the unambiguous confirmation of its structure and that of its derivatives. By observing changes in the chemical environment of atomic nuclei, primarily ¹H and ¹³C, chemists can track the consumption of reactants and the formation of products.
In a hypothetical synthesis, such as the chlorination of 5-pentylbenzene-1,3-diol, ¹H NMR can be used to follow the disappearance of the signal corresponding to the proton at C4 and the appearance of the single aromatic proton signal in the final product. Similarly, ¹³C NMR provides detailed information on the carbon skeleton, with the appearance of signals corresponding to the chlorinated carbons (C4, C6) serving as a clear indicator of reaction progress. The predicted chemical shifts for the final compound are essential for product confirmation.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ar-H (on C2) | ~6.5 - 6.8 | s | ~105 - 110 |
| Ar-OH (on C1, C3) | ~5.0 - 6.0 (variable) | br s | - |
| Pentyl-CH₂ (α to ring) | ~2.5 - 2.8 | t | ~30 - 35 |
| Pentyl-CH₂ (β to ring) | ~1.5 - 1.7 | m | ~31 - 33 |
| Pentyl-CH₂ (γ, δ) | ~1.2 - 1.4 | m | ~22 - 27 |
| Pentyl-CH₃ | ~0.8 - 1.0 | t | ~14 |
| Ar-C1, C3 (C-OH) | - | - | ~150 - 155 |
| Ar-C4, C6 (C-Cl) | - | - | ~115 - 120 |
| Ar-C5 (C-pentyl) | - | - | ~125 - 130 |
Two-Dimensional NMR Techniques for Complex Structural Elucidation
For a molecule as substituted as this compound, one-dimensional NMR spectra can be insufficient for complete assignment due to signal overlap and complex coupling. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the pentyl chain, showing correlations between adjacent methylene (B1212753) groups from the α-CH₂ to the terminal -CH₃.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the pentyl chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons over two to three bonds. It provides the key linkages between the substituents and the benzene (B151609) ring. For instance, the protons of the α-CH₂ of the pentyl group would show a correlation to the aromatic carbons C4, C5, and C6, confirming the attachment point of the alkyl chain.
Key Expected HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbons (¹³C) | Information Gained |
|---|---|---|
| Ar-H (on C2) | C1, C3, C4, C6 | Confirms position of the sole aromatic proton. |
| Pentyl-CH₂ (α) | C4, C5, C6 | Confirms attachment of the pentyl group at C5. |
| Ar-OH | C1, C2, C6 (for C1-OH); C2, C3, C4 (for C3-OH) | Confirms positions of hydroxyl groups. |
Dynamic NMR Studies for Conformational Analysis of this compound Derivatives
The pentyl side chain of this compound is flexible, and rotation around the C-C single bonds can be studied using dynamic NMR (DNMR). By acquiring NMR spectra at various temperatures, it is possible to investigate the energy barriers associated with bond rotation and identify the preferred conformations of the molecule in solution. mdpi.comnih.gov
At low temperatures, the rotation of the pentyl group might become slow enough on the NMR timescale to cause broadening or splitting of the methylene proton signals. This occurs as distinct conformers become locked and are observed individually. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged, sharper peak. By analyzing the spectra at different temperatures, one can calculate the activation energy (ΔG‡) for the rotational processes, providing valuable insight into the molecule's conformational dynamics.
Mass Spectrometry Techniques for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating reaction mechanisms by detecting reactants, products, and transient intermediates that may be present in very low concentrations. nih.gov
High-Resolution Mass Spectrometry for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. This capability is crucial for identifying proposed intermediates in a reaction pathway. For example, in the synthesis of this compound, HRMS could be used to confirm the presence of the precursor, 5-pentylbenzene-1,3-diol, or any partially chlorinated intermediates by comparing their exact measured masses with the calculated theoretical masses.
Calculated Exact Masses of Potential Reaction Species
| Compound | Formula | Ion Type | Calculated Exact Mass |
|---|---|---|---|
| 5-Pentylbenzene-1,3-diol | C₁₁H₁₆O₂ | [M-H]⁻ | 179.1077 |
| 4-Chloro-5-pentylbenzene-1,3-diol | C₁₁H₁₅ClO₂ | [M-H]⁻ | 213.0688 |
| This compound | C₁₁H₁₄Cl₂O₂ | [M-H]⁻ | 247.0298 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of the this compound molecular ion can confirm the connectivity of its atoms.
A plausible fragmentation pathway would involve characteristic losses of the substituents. For alkylresorcinols, a common fragmentation is benzylic cleavage or McLafferty-type rearrangements involving the alkyl chain. nih.gov Other expected fragmentations include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), or successive losses of ethylene (B1197577) (C₂H₄) from the pentyl chain.
Plausible MS/MS Fragments of this compound ([M]⁺•, m/z ≈ 248)
| Fragment Ion (m/z) | Proposed Loss | Structural Information |
|---|---|---|
| 213 | Loss of Cl• | Confirms presence of a chlorine atom. |
| 191 | Benzylic cleavage (loss of C₄H₉•) | Confirms a pentyl side chain. |
| 177 | Loss of C₅H₁₁• | Cleavage of the entire pentyl chain. |
| 142 | Loss of C₅H₁₁• and Cl• | Confirms presence of both pentyl and chloro groups. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups and can be adapted for in-situ monitoring of reaction progress.
The key functional groups within this compound each have characteristic vibrational frequencies. The O-H stretch of the hydroxyl groups will produce a strong, broad absorption in the IR spectrum. The C-H stretches of the pentyl chain and the aromatic ring will appear in distinct regions, while the aromatic C=C ring stretches and the C-Cl stretches will also provide diagnostic peaks. IR and Raman are often complementary; for instance, the symmetric aromatic ring breathing mode is typically weak in the IR spectrum but strong and sharp in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad / Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium / Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong / Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong / Medium-Strong |
| C-O | Stretch | 1200 - 1300 | Strong / Weak |
| C-Cl | Stretch | 600 - 800 | Strong / Strong |
By using fiber-optic probes, both IR and Raman spectroscopy can be employed for real-time, non-destructive reaction monitoring. For example, during the formation of this compound, one could track the decrease in the intensity of a specific vibrational band of a reactant and the simultaneous increase in the intensity of a product band, such as the C-Cl stretch. This provides immediate kinetic data and confirms when the reaction has reached completion without the need for sampling and offline analysis.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals/Derivatives
While the specific crystal structure of this compound has not been detailed in publicly available crystallographic databases, analysis of the parent compound, 4,6-dichlorobenzene-1,3-diol, in a co-crystal form provides valuable insight into its solid-state interactions.
A notable example is the co-crystal formed between 4,6-dichlorobenzene-1,3-diol and 1,2-di(pyridin-4-yl)diazene. nih.gov The crystallographic data for this co-crystal reveals a triclinic system with a P-1 space group. nih.gov The unit cell parameters have been determined as a = 8.9957 Å, b = 10.0831 Å, and c = 10.4133 Å, with angles α = 89.154°, β = 71.747°, and γ = 64.264°. nih.gov This structural information highlights the potential of the diol to form ordered crystalline structures through intermolecular interactions, such as hydrogen bonding from the hydroxyl groups and potential halogen bonding from the chlorine atoms.
The study of such co-crystals is crucial for understanding the supramolecular chemistry of this compound. The introduction of the pentyl group would likely influence the crystal packing due to steric hindrance and van der Waals interactions, potentially leading to different crystal symmetries and unit cell dimensions compared to its less substituted analog. Further research involving the single-crystal X-ray diffraction of this compound and its derivatives is necessary to fully elucidate their three-dimensional structures and intermolecular packing motifs.
| Parameter | Value |
| Compound | 4,6-Dichlorobenzene-1,3-diol;dipyridin-4-yldiazene |
| Formula | C16H12Cl2N4O2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9957 |
| b (Å) | 10.0831 |
| c (Å) | 10.4133 |
| α (°) | 89.154 |
| β (°) | 71.747 |
| γ (°) | 64.264 |
| Z | 2 |
Table 1: Crystallographic Data for the Co-crystal of 4,6-Dichlorobenzene-1,3-diol and 1,2-Di(pyridin-4-yl)diazene. nih.gov
Chiroptical Spectroscopy (if applicable for derivatives)
Chiroptical spectroscopy becomes relevant in the context of derivatives of this compound that are chiral. The parent molecule itself is achiral. However, if the hydroxyl groups were to react with chiral reagents to form, for example, esters or ethers, or if the benzene ring were to be further functionalized with a chiral substituent, the resulting derivatives could exhibit optical activity.
While no specific chiroptical studies on derivatives of this compound are currently documented, research on analogous chiral 1,3-diol derivatives, such as 4,6-diaryl-5,5-difluoro-1,3-dioxanes, demonstrates the application of chiroptical methods. beilstein-journals.orgnih.govresearchgate.net These compounds have been investigated as chiral dopants for liquid crystal compositions. beilstein-journals.orgnih.govresearchgate.net Their ability to induce a helical twist in a nematic liquid crystal phase, a property known as helical twisting power (HTP), is a key chiroptical characteristic. beilstein-journals.org
The evaluation of enantiomerically pure acetals derived from anti-2,2-difluoro-1,3-diols serves as a pertinent example. beilstein-journals.org The C2-symmetric substructure in these molecules is effective in inducing a chiral pitch in nematic host mixtures. nih.gov The HTP of these compounds is influenced by the molecular structure and the nature of the liquid crystal host. beilstein-journals.orgnih.gov
Should chiral derivatives of this compound be synthesized, techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be instrumental in characterizing their stereochemical properties. These techniques would allow for the determination of the absolute configuration of the chiral centers and the study of their conformational preferences in solution.
Computational and Theoretical Chemistry Studies of 4,6 Dichloro 5 Pentylbenzene 1,3 Diol
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
No computational studies predicting the ¹H or ¹³C NMR chemical shifts or the characteristic IR/Raman vibrational frequencies for 4,6-Dichloro-5-pentylbenzene-1,3-diol are available in the searched literature.
Analysis of Aromaticity and Electron Density Distribution within this compound
A specific analysis of the aromatic character or the electron density distribution (e.g., molecular electrostatic potential maps) for this molecule has not been documented.
Conformational Analysis and Intermolecular Interactions
Detailed conformational analysis, including the identification of stable conformers of the pentyl chain and hydroxyl groups, and the study of potential intermolecular interactions like hydrogen bonding, has not been published for this compound.
Reaction Mechanism Modeling: Transition State Identification and Activation Energies for this compound Transformations
There is no available research that models the reaction mechanisms, identifies transition states, or calculates activation energies for any chemical transformations involving this compound.
Without access to primary research literature focused on this specific molecule, generating a scientifically accurate article that adheres to the requested outline is not possible.
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of solvents on the reactivity of chemical compounds at an atomic level. researchgate.net For a molecule such as this compound, the surrounding solvent environment is expected to play a crucial role in its chemical behavior by influencing conformational stability, accessibility of reactive sites, and the energetics of reaction pathways. MD simulations can provide detailed insights into these solvent effects by modeling the explicit interactions between the solute and individual solvent molecules over time.
The reactivity of this compound is largely dictated by the phenolic hydroxyl groups, the electron-rich aromatic ring, and the presence of deactivating chloro substituents and an activating pentyl group. Solvation can modulate this reactivity through several mechanisms, including hydrogen bonding with the hydroxyl groups, stabilization or destabilization of transition states, and steric hindrance of reactive sites by the formation of a solvent shell.
Solvation Shell Structure and Interaction Energies
The arrangement of solvent molecules around this compound can be characterized by radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. In protic solvents like water and methanol (B129727), strong hydrogen bonds are expected to form between the solvent and the hydroxyl groups of the diol. This leads to a well-defined first solvation shell, as evidenced by sharp peaks in the RDFs for the hydrogen atoms of the solvent around the oxygen atoms of the diol's hydroxyl groups.
In contrast, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) would also form hydrogen bonds, while less polar solvents like chloroform (B151607) would exhibit weaker dipole-dipole interactions. Nonpolar solvents like carbon tetrachloride would primarily interact through weaker van der Waals forces. These differences in interaction strength are reflected in the calculated interaction energies between the solute and the solvent, which can be obtained from MD simulations.
To illustrate the expected solvent-solute interactions, a summary of hypothetical interaction energies for this compound in various solvents is presented in Table 1. These values are based on trends observed for similar phenolic compounds in computational studies.
Table 1: Illustrative Interaction Energies of this compound with Different Solvents This interactive table provides hypothetical data based on computational studies of analogous phenolic compounds.
| Solvent | Dielectric Constant | Predominant Interaction Type | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|---|---|
| Water | 80.1 | Hydrogen Bonding | -45 | -95 | -140 |
| Methanol | 32.7 | Hydrogen Bonding | -50 | -80 | -130 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Hydrogen Bonding / Dipole-Dipole | -55 | -70 | -125 |
| Chloroform | 4.8 | Dipole-Dipole | -60 | -30 | -90 |
Hydrogen Bonding Dynamics
The dynamics of hydrogen bonds between this compound and protic solvents are critical for understanding reaction mechanisms that involve the hydroxyl groups, such as proton transfer reactions. MD simulations allow for the analysis of hydrogen bond lifetimes, which provide information on the stability of these interactions. It is anticipated that in highly polar, protic solvents like water, the hydrogen bonds would be strong and have longer lifetimes compared to those in less polar protic solvents like methanol. This can be attributed to the cooperative nature of the hydrogen-bonding network in water.
Table 2 presents a hypothetical analysis of hydrogen bond dynamics, illustrating the expected trends.
Table 2: Hypothetical Hydrogen Bond Dynamics between the Hydroxyl Groups of this compound and Protic Solvents This interactive table contains illustrative data derived from general principles of computational chemistry for similar molecules.
| Solvent | Average Number of H-Bonds per -OH Group | Average H-Bond Lifetime (ps) |
|---|---|---|
| Water | 3.2 | 2.5 |
| Methanol | 2.5 | 1.8 |
Solvent Effects on Conformational Preferences and Reactivity
The solvent can also have a profound electronic effect on reactivity. Polar solvents can stabilize charged intermediates and transition states in ionic reaction mechanisms, thereby accelerating the reaction rate. For electrophilic aromatic substitution reactions, the polarity of the solvent can influence the polarization of the electrophile and the stability of the sigma complex intermediate. For instance, halogenation of phenols is known to be highly dependent on the solvent, with polar solvents often leading to polysubstitution due to the stabilization of the reactive phenoxide ion. researchgate.net
Derivatization and Utilization of 4,6 Dichloro 5 Pentylbenzene 1,3 Diol As a Synthetic Building Block
Design and Synthesis of Advanced Organic Materials Precursors from 4,6-Dichloro-5-pentylbenzene-1,3-diol
Polycondensation and Polymerization Studies
A thorough search of scientific databases and chemical literature did not yield specific studies on the polycondensation or polymerization of this compound. In principle, the two hydroxyl groups could serve as monomers in step-growth polymerization reactions with suitable co-monomers, such as diacids, diacyl chlorides, or diisocyanates, to form polyesters, polycarbonates, or polyurethanes, respectively. The resulting polymers would be expected to possess a unique combination of properties imparted by the dichlorinated pentyl-substituted benzene (B151609) ring, potentially including enhanced thermal stability, flame retardancy, and specific solubility characteristics. However, no experimental data or detailed research findings on such polymers are currently available.
Incorporation into Macrocyclic Systems and Supramolecular Assemblies
The synthesis of macrocycles and the formation of supramolecular assemblies are significant areas of modern chemistry. While the diol functionality of this compound makes it a candidate for the synthesis of macrocyclic ethers, esters, or other ring systems through reactions with appropriate linking units, no specific examples of its incorporation into such structures have been documented. The potential for this molecule to participate in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of supramolecular assemblies, also remains an unexplored area of research.
Development of Ligands for Catalysis Based on the this compound Scaffold
Chelation of Metal Ions: Synthesis and Characterization of Metal Complexes
The development of ligands for catalysis often involves the functionalization of a core scaffold to create specific binding sites for metal ions. The hydroxyl groups of this compound could be deprotonated to act as coordinating atoms for a variety of metal centers. Further modification of the aromatic ring or the pentyl chain could introduce additional donor atoms, leading to multidentate ligands. Despite this potential, there are no published reports on the synthesis and characterization of metal complexes derived from this specific compound.
Application of Ligand Systems in Organic Transformations
Given the absence of synthesized and characterized ligand systems based on the this compound scaffold, there is consequently no information available regarding their application in catalytic organic transformations. The electronic and steric properties of potential ligands derived from this molecule would be influenced by the chloro and pentyl substituents, which could in turn affect the catalytic activity and selectivity of their metal complexes in various reactions.
Synthesis of More Complex Heterocyclic Systems Utilizing this compound as a Core
The resorcinol-like structure of this compound suggests its potential as a precursor for the synthesis of various heterocyclic compounds. Reactions involving the hydroxyl groups, such as condensations with dicarbonyl compounds or other bifunctional reagents, could lead to the formation of fused or appended heterocyclic rings. However, a comprehensive review of the chemical literature reveals no specific examples of the utilization of this compound as a core for the synthesis of more complex heterocyclic systems.
Functionalization for Surface Chemistry and Nanomaterials Applications
The potential utility of this compound as a precursor for functional materials stems from its three key structural components: the reactive hydroxyl groups of the resorcinol (B1680541) ring, the modifying influence of the chloro substituents, and the hydrophobic pentyl group. Each of these can be exploited to engineer specific properties for surface modification and the synthesis of nanomaterials.
Exploitation of the Resorcinol Moiety
The primary reactive sites of the molecule are the two phenolic hydroxyl groups. This resorcinol core is analogous to monomers used in the synthesis of advanced polymers and macrocycles.
Polycondensation and Nanomaterial Synthesis: Resorcinol is a classic precursor, along with formaldehyde, for the synthesis of resorcinol-formaldehyde (RF) resins. This sol-gel polycondensation reaction is widely used to create highly porous and structured nanomaterials, including monodisperse polymer colloids, hollow nanoshells, and, upon pyrolysis, carbon xerogels and aerogels. rsc.orgrsc.orgmdpi.com It is conceivable that this compound could be substituted for resorcinol in these syntheses. The presence of the chloro and pentyl groups would be expected to modify the polymerization process and impart new properties, such as altered hydrophobicity and enhanced thermal stability, to the resulting nanospheres or carbon structures.
Surface Anchoring and Self-Assembly: The diol functionality is ideal for anchoring the molecule to various substrates. Resorcinol-derived macrocycles known as resorcin rsc.orgarenes, which feature numerous hydroxyl groups, have been shown to form stable, uniform nanocoatings on diverse materials like steel, silicon, and various polymers through simple dip-coating. kit.eduacs.orgnih.gov The eight hydroxyl groups on these molecules provide multiple anchoring points to a surface. kit.edunih.gov Similarly, the two hydroxyl groups of this compound could facilitate its binding to surfaces, creating self-assembled monolayers. The pentyl chain would likely orient away from the surface, creating a hydrophobic interface.
Ligands for Nanoparticle Functionalization: Resorcinol derivatives have been successfully used as ligands to functionalize the surface of nanoparticles. For instance, resorcinol-terminated ligands have been attached to gold nanoparticles to create colorimetric sensors for formaldehyde, where the nanoparticles aggregate in the presence of the analyte due to polymerization of the resorcinol units. nih.gov This demonstrates a clear pathway for using this compound to modify nanoparticle surfaces, enabling their use in sensing or catalytic applications.
Role of Chloro and Pentyl Substituents
The substituents on the aromatic ring are critical for fine-tuning the molecule's properties and its interactions in a material context.
Modulation of Reactivity and Intermolecular Forces: The two electron-withdrawing chlorine atoms increase the acidity of the phenolic hydroxyl groups, which could alter the reaction kinetics during polymerization or surface binding. Furthermore, halogen atoms are known to participate in specific non-covalent interactions, such as halogen bonding, which can direct the self-assembly and crystal packing of molecules. rsc.org This could be leveraged to create highly ordered layers on a surface.
Hydrophobicity and Solubility: The C5 alkyl (pentyl) chain imparts significant hydrophobic character to the molecule. In the context of surface modification, this would be instrumental in creating water-repellent coatings. For nanomaterial synthesis, it would influence the solubility of the monomer in different solvents, affecting the conditions of the sol-gel process and potentially the morphology of the resulting nanoparticles.
The table below summarizes the potential derivatization strategies for this compound and their hypothetical applications, based on the known chemistry of analogous compounds.
| Target Moiety | Potential Functionalization / Utilization | Hypothetical Application | Relevant Analogy |
|---|---|---|---|
| Resorcinol (-OH groups) | Polycondensation with aldehydes (e.g., formaldehyde) | Synthesis of functional polymer nanospheres and porous carbon nanomaterials with modified hydrophobicity and thermal properties. | Resorcinol-Formaldehyde (RF) resin and carbon gel synthesis. rsc.orgmdpi.com |
| Resorcinol (-OH groups) | Adsorption / covalent bonding to surfaces (e.g., metal oxides, aminated glass) | Formation of self-assembled monolayers (SAMs) to create hydrophobic or functionalized surfaces. | Surface coating with resorcin rsc.orgarenes. kit.eduacs.org |
| Entire Molecule | Use as a ligand for metallic nanoparticles (e.g., Au, Ag) | Creation of functionalized nanoparticles for sensing, catalysis, or as building blocks for larger assemblies. | Resorcinol-functionalized gold nanoparticles for sensing. nih.gov |
| Chloro Substituents | Participation in halogen bonding and other intermolecular interactions | Control over crystal packing and orientation in thin films and self-assembled layers. | Halogen bonding in liquid crystals and solid-state structures. rsc.org |
| Pentyl Chain | Provides steric bulk and hydrophobic character | Tuning solubility for nanomaterial synthesis; creating water-repellent surface coatings. | General principles of alkyl chain effects in surfactants and SAMs. |
Advanced Analytical Methodologies for the Detection and Quantification of 4,6 Dichloro 5 Pentylbenzene 1,3 Diol and Its Metabolites Environmental/synthetic Contexts Only
Chromatographic Method Development (HPLC, GC) for Isolation and Quantification in Complex Mixtures
Chromatography is the cornerstone for isolating 4,6-Dichloro-5-pentylbenzene-1,3-diol from intricate mixtures, such as synthetic reaction broths or environmental water extracts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix, analyte concentration, and the need for derivatization.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant mode for analyzing phenolic compounds. The separation of this compound would be based on its hydrophobic interactions with a nonpolar stationary phase.
Stationary Phases: C18 and C8 columns are suitable, offering strong retention for the nonpolar pentyl group and the chlorinated benzene (B151609) ring.
Mobile Phases: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to suppress the ionization of the hydroxyl groups) and an organic solvent like acetonitrile (B52724) or methanol (B129727) provides effective separation from both more polar and less polar impurities.
Detection: UV detection is common for phenolic compounds. The benzene-1,3-diol chromophore, modified by chlorine and alkyl substituents, is expected to have a characteristic UV absorbance maximum.
Gas Chromatography (GC): GC offers high resolution but is typically reserved for volatile and thermally stable compounds. The two hydroxyl groups in this compound make it polar and prone to thermal degradation and peak tailing in the GC system.
Derivatization: To overcome these issues, derivatization is essential. The hydroxyl groups can be converted to less polar, more volatile ethers or esters through reactions like silylation (e.g., with BSTFA) or acetylation.
Columns: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate for separating the derivatized analyte.
Detection: A Flame Ionization Detector (FID) provides a robust and linear response for quantification, while an Electron Capture Detector (ECD) would offer enhanced sensitivity due to the presence of two chlorine atoms.
Table 1: Typical Chromatographic Parameters for Analysis
| Parameter | HPLC Method | GC Method (with Derivatization) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient: Water (0.1% Formic Acid) & Acetonitrile | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0-1.5 mL/min |
| Injection Volume | 5-20 µL | 1-2 µL (Split/Splitless) |
| Oven Temperature | N/A (Column oven at 25-40 °C) | Programmed: e.g., 100 °C hold 2 min, ramp to 280 °C |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization (FID) or Electron Capture (ECD) |
Hyphenated Techniques (GC-MS, LC-MS/MS, HPLC-NMR) for Trace Analysis and Metabolite Profiling
For unambiguous identification, trace-level quantification, and metabolite profiling, chromatography is coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation of GC with the definitive identification power of MS. After derivatization, GC-MS analysis in electron ionization (EI) mode would produce a characteristic fragmentation pattern for this compound, providing structural confirmation. For trace analysis in complex environmental samples, operating in the selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for analyzing the parent compound and its metabolites in environmental and biological fluids without derivatization. researchgate.net
Ionization: Electrospray ionization (ESI), typically in negative mode, is highly effective for deprotonating the acidic phenolic hydroxyl groups.
Analysis: A triple quadrupole (QqQ) mass spectrometer is often used. nih.gov In this setup, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the collision cell. The third quadrupole selects specific product ions for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in the presence of significant matrix interference. nih.gov A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), can be used to determine the elemental composition of unknown metabolites. researchgate.net
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): While MS provides information on mass and fragmentation, it can be challenging to determine the exact structure of an unknown metabolite, such as the precise position of a new hydroxyl group. HPLC-NMR is a powerful tool for the unequivocal structure elucidation of novel compounds. researchgate.netnih.gov The HPLC system separates the components of a mixture, and fractions containing the compounds of interest are directed into an NMR flow cell for analysis. nih.gov This allows for the acquisition of ¹H and other NMR spectra, providing definitive structural information about metabolites or synthesis impurities. researchgate.net
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-MS | Confirmatory analysis, quantification of parent compound | High chromatographic efficiency, established libraries | Requires derivatization, not suitable for polar metabolites |
| LC-MS/MS | Trace quantification, metabolite profiling | High sensitivity and specificity (MRM), no derivatization needed, suitable for polar metabolites. researchgate.netnih.gov | Potential for matrix effects (ion suppression/enhancement) |
| HPLC-NMR | Definitive structure elucidation of unknown metabolites/impurities | Provides unambiguous structural information. researchgate.net | Relatively low sensitivity, high instrument cost |
Spectrophotometric and Electrochemical Detection Principles for this compound
Beyond chromatography-based detection, other principles can be employed for specific applications.
Spectrophotometric Detection: UV-Visible spectrophotometry is a straightforward detection method often coupled with HPLC. The substituted benzene-1,3-diol structure of the molecule will absorb UV light. A full UV spectrum can be recorded using a Diode Array Detector (DAD) to aid in peak purity assessment and preliminary identification. While not highly selective on its own, it is a robust quantification method when chromatographic separation is effective.
Electrochemical Detection: This approach offers high sensitivity for electroactive compounds like phenols. utah.edu The two hydroxyl groups on the benzene ring of this compound can be electrochemically oxidized at a working electrode. By applying a specific potential and measuring the resulting current, the compound can be quantified. The development of chemically modified electrodes, for instance, using carbon nanomaterials or conducting polymers, can enhance sensitivity and selectivity, and lower the potential required for oxidation, thereby reducing interference from other substances. nih.govscispace.com Studies on related compounds like 2,4-dichlorophenol (B122985) have shown that electrochemical sensors can achieve detection limits in the micromolar (µM) range. bohrium.comrsc.org
Table 3: Performance of Electrochemical Sensors for Related Dichlorophenols
| Electrode Material | Analyte | Linear Range (µM) | Detection Limit (µM) | Source |
|---|---|---|---|---|
| Ce/Ni/Cu Layered Double Hydroxide | 2,4-Dichlorophenol | 1 - 100 | 0.197 | bohrium.comrsc.org |
| SWCNT/PEDOT Modified SPCE* | 2,4-Dichlorophenol | (Wide dynamic range reported) | (Not specified) | nih.govscispace.com |
*Single-Wall Carbon Nanotube/Poly(3,4-ethylenedioxythiophene) Modified Screen Printed Carbon Electrode
Sample Preparation Strategies for Analytical Accuracy and Precision
Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte before instrumental analysis, thereby ensuring accuracy and precision.
Solid-Phase Extraction (SPE): SPE is the most common and effective technique for extracting and concentrating compounds like this compound from aqueous environmental samples.
Sorbent Selection: A reversed-phase sorbent like C18 is a primary choice, retaining the analyte via hydrophobic interactions. nih.gov Polymeric sorbents, such as styrene-divinylbenzene (e.g., ENVI-Chrom P, Oasis HLB), can offer higher capacity and stability across a wider pH range, making them particularly effective for retaining phenols.
Procedure: A typical SPE procedure involves four steps:
Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water.
Loading: The aqueous sample, with its pH adjusted to below the pKa of the phenolic groups (typically pH < 7) to ensure the compound is in its neutral form, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
Elution: The retained this compound is eluted with a small volume of a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate (B1210297).
This procedure effectively removes salts and highly polar matrix components while concentrating the analyte, which can then be analyzed by HPLC or GC. Careful management of these steps is crucial to avoid matrix-induced response enhancement or suppression, particularly in MS-based methods. nih.gov
Table 4: Generalized Solid-Phase Extraction Protocol for this compound from Water
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sorbent Conditioning | Pass 5 mL methanol, then 5 mL deionized water through the C18 or polymeric cartridge. | To activate the stationary phase and ensure proper interaction with the analyte. |
| 2. Sample Loading | Acidify water sample (e.g., 500 mL) to pH 3-4. Pass through the cartridge at a slow flow rate (5-10 mL/min). | To convert the analyte to its neutral form for efficient retention on the nonpolar sorbent. |
| 3. Interference Wash | Pass 5 mL of 5% methanol in water through the cartridge. | To remove co-extracted polar impurities and salts. |
| 4. Analyte Elution | Pass 5-10 mL of methanol or ethyl acetate through the cartridge. Collect the eluate. | To desorb the concentrated analyte from the sorbent. |
| 5. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis. | To further concentrate the sample and exchange the solvent to one compatible with the analytical instrument. |
Conclusions and Future Research Directions
Summary of Key Synthetic and Reactivity Insights for 4,6-Dichloro-5-pentylbenzene-1,3-diol
Without any published synthetic routes or reactivity studies, it is impossible to summarize key insights. General knowledge of aromatic chemistry would suggest that it could potentially be synthesized via the chlorination of 5-pentylbenzene-1,3-diol. However, the specific conditions, regioselectivity, and yield of such a reaction are unknown. Similarly, the reactivity of the title compound, particularly how the chloro-substituents would influence the hydroxyl groups and the benzene (B151609) ring, has not been investigated.
Unexplored Reactivity Pathways and Synthetic Opportunities
As the fundamental reactivity of this compound has not been explored, all of its potential reaction pathways remain uncharted. There are no documented attempts at its synthesis, leaving all potential routes as unexplored opportunities.
Potential for Novel Material and Catalyst Design Based on this compound Derivatives
The potential for designing novel materials or catalysts from derivatives of this compound is entirely hypothetical. While polyphenolic compounds can be precursors to resins and other materials, without any data on the properties of the title compound or its derivatives, no concrete potential can be described.
Future Directions in Computational Studies and Mechanistic Understanding
In the absence of experimental data, computational studies would be a primary avenue for future research. Density Functional Theory (DFT) calculations could, for instance, predict the compound's electronic structure, spectral properties, and reactivity. Such studies could also model potential reaction mechanisms. However, no such computational studies have been published to date.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dichloro-5-pentylbenzene-1,3-diol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves regioselective halogenation and alkylation of a benzene-1,3-diol precursor. For example, Friedel-Crafts alkylation may introduce the pentyl group, followed by chlorination using agents like Cl2 or SO2Cl2 under controlled conditions . Purity validation requires hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve positional isomers .
Q. How can the solubility and stability of this compound be systematically evaluated for experimental applications?
- Methodological Answer : Solubility profiles should be tested in solvents of varying polarity (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under thermal, photolytic, and oxidative conditions (e.g., via accelerated stability testing at 40°C/75% RH) can identify degradation pathways. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR for functional group identification (e.g., -OH, C-Cl stretches); 2D-NMR (COSY, HSQC) to resolve complex proton environments.
- Chromatography : Reverse-phase HPLC with PDA detection for purity assessment; GC-MS for volatile derivatives .
- Advanced : High-resolution mass spectrometry (HRMS) for exact mass confirmation (±1 ppm accuracy) .
Advanced Research Questions
Q. How can computational modeling predict the environmental behavior of this compound, and what experimental validations are required?
- Methodological Answer :
- In Silico Tools : Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation, bioaccumulation (e.g., logP), and toxicity. Molecular dynamics simulations can assess interactions with biological membranes .
- Validation : Compare predictions with experimental data from OECD 301 biodegradation tests or Daphnia magna acute toxicity assays .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis framework should include:
- Standardization : Adhere to OECD guidelines for in vitro assays.
- Statistical Reconciliation : Use multivariate regression to isolate confounding variables (e.g., solvent concentration effects).
- Dose-Response Reassessment : EC50/IC50 values must be normalized to account for batch-to-batch compound variability .
Q. How can factorial design optimize reaction conditions for scaled synthesis while minimizing byproducts?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst loading, reaction time). Response Surface Methodology (RSM) identifies optimal conditions. For example:
- Factors : Temperature (60–100°C), Cl2 equivalents (1.5–2.5).
- Response : Yield (%) and byproduct formation (HPLC area %).
- Analysis : ANOVA to determine significant factors; contour plots to visualize interactions .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes with NADPH cofactor to monitor metabolite formation via LC-MS/MS.
- Kinetic Analysis : Determine Km and Vmax using Michaelis-Menten models.
- Computational Docking : AutoDock Vina to predict binding modes in CYP3A4/2D6 active sites .
Data Interpretation and Theoretical Frameworks
Q. How do theoretical frameworks guide the interpretation of electrochemical data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict redox potentials and electron distribution. Compare with experimental cyclic voltammetry (CV) data to validate HOMO/LUMO energies. Discrepancies may indicate solvent effects or ion pairing .
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data.
- Error Analysis : Bootstrap resampling to estimate 95% confidence intervals for EC50.
- Comparative Tests : ANCOVA to compare potency across cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
